molecular formula C22H16FN3 B11496134 9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline

9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11496134
M. Wt: 341.4 g/mol
InChI Key: YYCMCZJUZPCKIK-UHFFFAOYSA-N
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Description

9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fluorine atom and a phenylethyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted indole and a quinoxaline derivative, the reaction can be facilitated by using catalysts and specific solvents to achieve the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases and enzymes, disrupting cellular signaling pathways. The compound’s ability to bind to DNA and proteins also contributes to its biological effects. These interactions can lead to the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom and the phenylethyl group in 9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline imparts unique chemical properties, such as increased lipophilicity and stability. These features can enhance its biological activity and make it a valuable compound for further research and development .

Properties

Molecular Formula

C22H16FN3

Molecular Weight

341.4 g/mol

IUPAC Name

9-fluoro-6-(2-phenylethyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H16FN3/c23-16-10-11-20-17(14-16)21-22(25-19-9-5-4-8-18(19)24-21)26(20)13-12-15-6-2-1-3-7-15/h1-11,14H,12-13H2

InChI Key

YYCMCZJUZPCKIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)F)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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